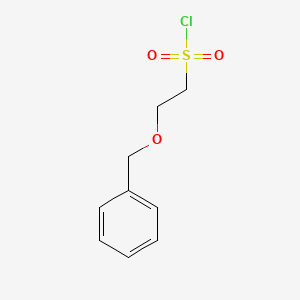

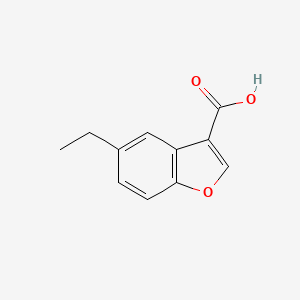

![molecular formula C10H11BrN4O2 B1528854 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one CAS No. 1502433-71-7](/img/structure/B1528854.png)

5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one

Overview

Description

The compound “5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 1502433-71-7. It has a molecular weight of 299.13 . The IUPAC name for this compound is 5-bromo-3-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)-2-methylene-2,3-dihydropyrimidin-4(1H)-one .

Molecular Structure Analysis

The compound’s InChI code is 1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4,12H,2-3,5H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups, including a bromine atom, an ethyl group, an oxadiazol group, and a dihydropyrimidinone group .Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound, due to its structural complexity, could serve as a precursor in the synthesis of pharmaceutical drugs. The presence of a dihydropyrimidinone core is particularly interesting because it is found in several bioactive compounds with diverse therapeutic effects . The bromine atom also offers a site for further functionalization through cross-coupling reactions, which are pivotal in drug development.

Antimicrobial Agent Development

The oxadiazole moiety is known for its antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains. Its potential as an antimicrobial agent could be significant in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Anticancer Research

Compounds with similar structures have been evaluated for their antitumor activities. The unique combination of functional groups in this compound suggests it could be a candidate for anticancer drug development. It might interact with specific enzymes or receptors in cancer cells, inhibiting their growth or inducing apoptosis .

Neuropharmacological Studies

The structural similarity of this compound to known neuroactive substances suggests potential applications in neuropharmacology. It could be used to study various neurological pathways and disorders, possibly offering insights into the treatment of conditions like Alzheimer’s disease or Parkinson’s .

Anti-inflammatory and Analgesic Research

The dihydropyrimidinone ring system has been associated with anti-inflammatory and analgesic properties. This compound could be synthesized and tested for these activities, contributing to the development of new anti-inflammatory drugs or pain relievers .

Chemical Biology Probes

In chemical biology, this compound could be used as a probe to study biological systems. Its distinct chemical structure allows for the possibility of it binding to specific proteins or DNA sequences, which can help in understanding molecular interactions within cells .

Agricultural Chemistry

The oxadiazole ring is known to possess herbicidal and insecticidal activities. This compound could be explored for its use in agricultural chemistry to develop new pesticides or herbicides that are more effective and environmentally friendly .

Mechanism of Action

Target of Action

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this ring have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Many drugs with a 1,2,4-oxadiazole ring are known to have broad-spectrum biological activities .

Pharmacokinetics

The lipophilicity of a compound can influence its pharmacokinetics, including its ability to cross the blood-brain barrier .

Result of Action

Compounds with a 1,2,4-oxadiazole ring have been found to exhibit a range of biological activities, including anti-infective properties .

properties

IUPAC Name |

5-bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETAJPCLCCGKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN2C(=NC=C(C2=O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)

![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)

![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)

![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)

![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)